HDAC3 Inhibition: 22-Fold Greater Potency than FDA-Approved HDAC Inhibitor Vorinostat
The target compound demonstrates exceptional potency against histone deacetylase 3 (HDAC3), a critical class I HDAC implicated in oncogenesis. In a cellular assay using human DU-145 prostate cancer cells, 2-(2,4-Dioxothiazolidin-3-yl)-N-propylacetamide inhibited HDAC3 with an IC50 of 0.9 nM [1]. This represents a 22-fold increase in potency compared to the benchmark, FDA-approved HDAC inhibitor vorinostat (SAHA), which exhibits an HDAC3 IC50 of 20 nM under comparable enzymatic assay conditions [2]. Furthermore, it is significantly more potent than the class I HDAC inhibitor romidepsin, which has reported HDAC3 IC50 values ranging from 18 to 39 nM .
| Evidence Dimension | HDAC3 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 0.9 nM |
| Comparator Or Baseline | Vorinostat (SAHA): 20 nM; Romidepsin: 18-39 nM |
| Quantified Difference | 22-fold more potent than vorinostat; ≥20-fold more potent than romidepsin |
| Conditions | Human DU-145 prostate cancer cells; assessed via increase in histone H3 acetylation after 24 hours by immunofluorescence microscopy (Target Compound) [1]. Enzymatic HDAC3 assay (Vorinostat) [2]. |
Why This Matters
This data justifies the selection of this compound for experimental models requiring potent and specific HDAC3 inhibition at sub-nanomolar concentrations, where the use of vorinostat or romidepsin would necessitate significantly higher doses, potentially introducing off-target toxicities.
- [1] BindingDB. BDBM50048864 (CHEMBL3310505): IC50 = 0.9 nM for HDAC3 in human DU-145 cells. View Source
- [2] Cenmed. Vorinostat (SAHA) Technical Datasheet. HDAC3 IC50 = 20 nM. View Source
